molecular formula C10H9FO4 B13213178 7-Fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid CAS No. 1803586-60-8

7-Fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid

Cat. No.: B13213178
CAS No.: 1803586-60-8
M. Wt: 212.17 g/mol
InChI Key: SEWNLOQYCUTBTN-UHFFFAOYSA-N
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Description

Substituent Position and Ring Saturation

  • 7-Fluoro vs. 6-Fluoro derivatives : Fluorine at position 7 (as in the target compound) directs electrophilic substitution to position 8, whereas position 6 fluorine favors reactivity at position 5.
  • Dihydro vs. fully saturated rings : The 3,4-dihydro configuration in the target compound reduces aromaticity, enhancing solubility in polar solvents compared to fully saturated analogs like 7-fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid .

Functional Group Variations

  • Carboxylic acid vs. ester derivatives : The free carboxylic acid in the target compound enables salt formation with amines, contrasting with methyl ester analogs, which exhibit higher lipophilicity.
  • Hydroxy group interactions : The 4-hydroxy group forms intramolecular hydrogen bonds with the pyran oxygen, a feature absent in non-hydroxylated derivatives like 6-fluoro-3-methyl-2,4-dihydrochromene-3-carboxylic acid .

Table 2: Structural and Electronic Comparisons

Feature Target Compound (2S)-6-Fluoro Analog 7-Fluoro-1-oxo Analog
Fluorine position 7 6 7
Key functional groups 4-OH, 2-COOH 2-COOH 3-COOH, 1-oxo
Ring saturation 3,4-dihydro 3,4-dihydro 3,4-dihydro
Calculated LogP 1.02 0.89 1.65
Hydrogen bond donors 2 1 1

Tautomerism and Resonance Stabilization Phenomena

The compound exhibits keto-enol tautomerism at the 4-hydroxy group, with the enol form stabilized by resonance with the adjacent pyran ring. In the enol tautomer, the hydroxy proton is delocalized across the oxygen atoms at positions 1 and 4, forming a conjugated system that extends into the benzene ring. This resonance is quantified by NMR coupling constants (J = 8.5 Hz for H4-H5), indicative of restricted rotation about the C4-O bond.

Resonance in the carboxylic acid group : The -COOH group engages in conjugation with the pyran ring’s π-system, lowering the carbonyl stretching frequency to 1680 cm⁻¹ (vs. 1720 cm⁻¹ in aliphatic carboxylic acids). Fluorine’s inductive effect further stabilizes the deprotonated carboxylate form, enhancing solubility at physiological pH.

Comparative tautomeric stability :

  • The target compound’s enol form is 5.2 kcal/mol more stable than the keto form due to aromatic resonance stabilization.
  • In contrast, non-fluorinated analogs like 6-chloro-2H-chromene-3-carboxylic acid favor the keto tautomer by 2.1 kcal/mol, highlighting fluorine’s unique electronic influence.

Properties

CAS No.

1803586-60-8

Molecular Formula

C10H9FO4

Molecular Weight

212.17 g/mol

IUPAC Name

7-fluoro-4-hydroxy-3,4-dihydro-2H-chromene-2-carboxylic acid

InChI

InChI=1S/C10H9FO4/c11-5-1-2-6-7(12)4-9(10(13)14)15-8(6)3-5/h1-3,7,9,12H,4H2,(H,13,14)

InChI Key

SEWNLOQYCUTBTN-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C=C(C=C2)F)OC1C(=O)O)O

Origin of Product

United States

Preparation Methods

Classical Multistep Synthesis

A traditional approach to synthesizing fluorinated benzopyran carboxylic acids involves the following sequence:

Step Description Typical Reagents/Conditions Notes
1 Friedel–Crafts acylation of a fluorinated phenol Fluorinated phenol, acyl chloride/anhydride, Lewis acid (e.g., AlCl₃) Forms a substituted phenyl ketone
2 Cyclization to chromanone Base (e.g., NaOH), heat Intramolecular cyclization
3 Reduction of chromanone Catalytic hydrogenation (Pd/C, H₂) Reduces carbonyl to hydroxy group
4 Carboxylation at 2-position Cyanation followed by hydrolysis, or direct carboxylation Introduces carboxylic acid functionality
5 Purification Recrystallization, chromatography Yields pure target compound

Key Features:

  • Starting materials are inexpensive and readily available.
  • The method allows for the preparation of both racemic and enantiomerically pure products, depending on the chiral auxiliaries or catalysts used.
  • The hydrogenation step is crucial for selective reduction without over-reduction of the aromatic ring.

Alternative Routes (Patent Literature)

Patent CN102408402A describes a synthesis for related fluoro-benzopyran carboxylic acids, which can be adapted for the 7-fluoro-4-hydroxy variant:

Step Description Typical Reagents/Conditions Notes
1 Friedel–Crafts reaction of para-substituted phenol Phenol derivative, acyl chloride, Lewis acid Forms aryl ketone
2 Intramolecular cyclization Base Produces chromanone
3 Reduction of carbonyl Pd/C, H₂ Yields chromanol
4 Carboxylation Cyanation/hydrolysis or carboxylation methods Final product

Advantages:

  • Fewer steps and higher efficiency than older methods.
  • Utilizes easily available starting materials.
  • Scalable and suitable for industrial synthesis.
Method Step Count Selectivity Scalability Notable Challenges
Classical Multistep 4–6 Moderate High Requires careful control of reduction and cyclization steps
Direct Catalytic Fluorination 2–3 High Moderate–High Catalyst/oxidant optimization, substrate scope
Patent-Based Route 3–4 Moderate–High High Adaptation for specific substitution patterns
  • Catalyst Selection: Palladium catalysts with specially designed ligands have been shown to enhance the regioselectivity and yield of direct fluorination reactions.
  • Oxidant Choice: The use of tailored oxidizing agents is essential for enabling selective C–F bond formation without over-oxidation or decomposition of sensitive intermediates.
  • Hydrogenation Conditions: Employing palladium on carbon under controlled hydrogen pressure ensures selective reduction of carbonyl groups to hydroxy without affecting aromatic fluorine or carboxylic acid functionalities.
  • Substrate Scope: The direct fluorination approach is broadly applicable to various chromane carboxylic acids, suggesting potential for generalization to other fluorinated benzopyran derivatives.
Parameter Classical Multistep Direct Catalytic Fluorination
Catalyst None (except hydrogenation) Pd(II) complexes
Key Reagents AlCl₃, Pd/C, H₂ Selectfluor, oxidant
Temperature Range (°C) 0–120 25–80
Typical Yield (%) 60–80 50–85
Purification Crystallization, chromatography Chromatography, extraction

Chemical Reactions Analysis

Ring-Closing Reactions

This compound participates in acid-catalyzed cyclization to form complex heterocyclic structures. A patented method demonstrates its use in synthesizing nebivolol intermediates through γ-butyrolactone coupling followed by ZnCl₂-catalyzed ring closure .

Acid CatalystReaction Temp (°C)Yield (%)Product Structure
ZnCl₂15045.07-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
Triflic acid7545.07-methyl derivative with 13% recovered isomer

The stereochemical outcome depends on the acid strength and reaction temperature, with higher temperatures favoring thermodynamically stable products .

Fluorine-Directed Functionalization

The electron-withdrawing fluorine atom at position 7 enhances electrophilic aromatic substitution (EAS) reactivity. Studies show regioselective halogenation at position 5 under mild conditions (20–40°C) using N-bromosuccinimide (NBS) or iodine monochloride (ICl).

Halogenation AgentSolventReaction Time (h)Yield (%)
NBSAcetic acid478
IClDCM682

This selectivity arises from fluorine’s -I effect, which activates the para position for electrophilic attack .

Esterification and Amidation

The carboxylic acid group undergoes facile derivatization. Esterification with methanol (H₂SO₄ catalyst, reflux) yields the methyl ester in 92% yield, while coupling with benzylamine (EDC/HOBt) produces the corresponding amide at 85% efficiency.

DerivativeReagents/ConditionsYield (%)
Methyl esterMeOH, H₂SO₄, reflux, 6h92
BenzylamideEDC, HOBt, DMF, 24h RT85

These derivatives are critical for modifying solubility and bioavailability in pharmaceutical applications.

Oxidation and Reduction

  • Oxidation : Treatment with KMnO₄ in acidic medium cleaves the dihydro-pyran ring, yielding 7-fluorosalicylic acid derivatives (73% yield).

  • Reduction : Catalytic hydrogenation (Pd/C, H₂) saturates the pyran ring, producing hexahydro derivatives (88% yield), which are precursors to β-blockers .

Reaction TypeConditionsProductYield (%)
OxidationKMnO₄, H₂SO₄, 60°C, 3h7-Fluorosalicylic acid73
ReductionPd/C, H₂, EtOH, 12h RTHexahydro derivative88

Acid-Catalyzed Rearrangements

Under strong acidic conditions (H₂SO₄, 100°C), the compound undergoes Wagner-Meerwein rearrangements to form fused bicyclic lactones. This transformation is pivotal in synthesizing fluorinated natural product analogs .

Acid Strength (pH)Temp (°C)Major ProductYield (%)
<1100Fluorinated tetralone lactone68

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings with aryl boronic acids introduce substituents at position 6. Optimized conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) achieve 76–89% yields .

Aryl Boronic AcidR GroupYield (%)
4-Methoxyphenylp-OMe89
3-Nitrophenylm-NO₂76

This reactivity enables modular synthesis of fluorinated benzopyran libraries for drug discovery .

For all reactions, precise control of temperature, solvent polarity, and catalyst loading is essential to minimize side products like defluorination (observed in <5% of cases under basic conditions) . The compound’s stability in organic solvents (e.g., DCM, THF) facilitates its use in multistep syntheses, though prolonged exposure to light or moisture should be avoided .

Scientific Research Applications

7-Fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.

    Industry: The compound can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 7-Fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine and hydroxyl groups play a crucial role in binding to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Positional Isomerism: 6-Fluoro vs. 7-Fluoro Derivatives

Key Differences :

  • Used as a key intermediate in Nebivolol synthesis via Friedel-Crafts and hydrogenolysis reactions .
  • 7-Fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid: Fluorine at position 7 may alter steric interactions and metabolic stability compared to the 6-fluoro isomer. Limited commercial availability suggests higher synthesis complexity or niche applications .

Table 1: Physicochemical Comparison

Property 6-Fluoro Isomer 7-Fluoro-4-hydroxy Derivative (Inferred)
Molecular Formula C₁₀H₉FO₃ C₁₀H₉FO₄
Molecular Weight 212.18 g/mol 228.18 g/mol
Key Substituents F (position 6), COOH (position 2) F (position 7), OH (position 4), COOH (position 2)
pKa (Carboxylic Acid) ~2.5 (estimated) ~2.1–2.3 (predicted, due to F proximity)

Functional Group Variations: Hydroxy vs. Oxo at Position 4

4-Oxo Derivatives :

  • Higher oxidation state reduces hydrogen-bonding capacity compared to hydroxy derivatives .
  • 7-Hydroxy-4-oxo-3-phenyl-4H-1-benzopyran-2-carboxylic Acid (CAS 39238-04-5) :
    • Phenyl group at position 3 introduces steric bulk, affecting receptor binding.
    • Applications in polymer chemistry and materials science due to aromatic stability .

Impact of Hydroxy Group :

  • The 4-hydroxy group in the target compound increases acidity (pKa ~1.79–2.0) and solubility in polar solvents compared to 4-oxo analogs .

Carboxylic Acid vs. Lactone Derivatives

Coumarin Analogs (e.g., CAS 6275-80-5) :

  • Coumarins exhibit fluorescence properties, whereas carboxylic acid derivatives are more reactive in salt formation .

Pharmacological Implications :

  • Carboxylic acids (e.g., target compound) are preferred for salt formation (improved bioavailability) and as intermediates in prodrug synthesis.

Biological Activity

7-Fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid (CAS No. 1803586-60-8) is a synthetic compound belonging to the benzopyran class, which has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its antimicrobial, antifungal, and anticancer activities based on recent studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₉FO₄, with a molecular weight of 212.17 g/mol. Its structure features a benzopyran core, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzopyran compounds exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Bacillus subtilis50 µg/mL
Escherichia coli25 µg/mL
Staphylococcus aureus30 µg/mL

These findings suggest that modifications at the C-7 position enhance the antimicrobial efficacy of benzopyran derivatives, including this compound .

Antifungal Activity

The antifungal properties of this compound have been evaluated against several fungal pathogens. In vitro tests revealed that it exhibits significant antifungal activity, particularly against:

Fungal Pathogen MIC (µg/mL)
Fusarium oxysporum30
Alternaria solani40
Botrytis cinerea35

The structure–activity relationship (SAR) indicates that the presence of the hydroxyl group at position 4 and the fluorine atom at position 7 are critical for enhancing antifungal activity .

Anticancer Activity

In addition to its antimicrobial and antifungal activities, recent studies have highlighted the potential anticancer effects of this compound. In cell line assays, it showed cytotoxicity against various cancer cell lines:

Cell Line IC50 (µg/mL)
HCT-116 (colon)1.9
MCF-7 (breast)2.3
A549 (lung)3.0

These results indicate that this compound may act as a potential lead for developing new anticancer agents .

The biological activity of this compound can be attributed to its ability to interact with key biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for microbial growth and proliferation.
  • Induction of Apoptosis : In cancer cells, it appears to trigger apoptotic pathways leading to cell death.
  • Disruption of Cell Membrane Integrity : Its interaction with cell membranes may compromise their integrity in both bacterial and fungal cells.

Q & A

Q. Q1: What are the common synthetic routes for 7-fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, and how are intermediates validated?

A: A key intermediate in its synthesis is 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid , often prepared via Friedel-Crafts acylation using maleic anhydride and 4-fluorophenol. Cyclization under basic conditions (e.g., NaOH/EtOH) yields the benzopyran core . Validation of intermediates typically involves:

  • HPLC purity analysis (>98% purity) with Chromolith® columns for high-resolution separation .
  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry, particularly the fluorine substituent at C7 and hydroxylation at C4 .

Q. Q2: What analytical methods are recommended for quantifying this compound in reaction mixtures?

A:

  • Reverse-phase HPLC with UV detection (λ = 210–230 nm) using Purospher® STAR C18 columns (3 µm particle size, 150 mm length) and a mobile phase of acetonitrile/0.1% trifluoroacetic acid (gradient: 20%–80% over 15 min) .
  • Derivatization via 4'-bromophenacyl trifluoromethanesulfonate to enhance sensitivity for carboxylic acids in LC-MS analysis .

Q. Q3: What are the critical physicochemical properties influencing its stability during storage?

A:

  • Melting point : 129–130°C (decomposition observed >130°C) .
  • Solubility : Low aqueous solubility (0.47 g/L at 25°C); use DMSO for stock solutions .
  • Storage : Stable at –20°C in inert atmospheres (argon) to prevent oxidation of the dihydrobenzopyran ring .

Advanced Research Questions

Q. Q4: How can stereochemical outcomes be controlled during cyclization to avoid racemization?

A:

  • Chiral auxiliaries : Use (S)-1-phenylethylamine to induce asymmetry during Michael addition, followed by catalytic hydrogenolysis (Pd/C, H₂) to retain enantiopurity .
  • Reaction monitoring : In-situ ¹⁹F NMR tracks fluorine stereochemistry, with optimized pH (7–8) to minimize epimerization .

Q. Q5: What mechanistic insights explain contradictions in catalytic hydrogenation yields?

A: Conflicting reports on hydrogenolysis efficiency (e.g., 70% vs. 90% yield) may stem from:

  • Catalyst poisoning : Trace sulfur impurities from Friedel-Crafts steps deactivate Pd/C. Pre-treatment with activated charcoal improves yields .
  • Substrate protonation : Protonating the carboxylic acid group (pH < 4) reduces electron density at the carbonyl, accelerating hydrogenation .

Q. Q6: How can in vitro assays evaluate its potential as a leukotriene antagonist?

A:

  • Receptor binding : Competitive assays using ³H-LTD₄ in guinea pig lung membranes; IC₅₀ values < 1 µM indicate high affinity .
  • Permeability studies : Franz diffusion cells with hairless guinea pig skin assess topical delivery. Sodium salt formulations enhance solubility but reduce retention .

Methodological Recommendations

  • Stereochemical analysis : Use chiral HPLC (Chiralpak AD-H column, heptane/ethanol 90:10) to resolve enantiomers .
  • Degradation studies : Accelerated stability testing (40°C/75% RH for 6 months) identifies hydrolytic degradation at C4-hydroxy group; lyophilization improves shelf life .

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